Cas no 24399-45-9 ([(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexahydro-1aH-naphtho[1,2-b]oxiren-7-yl] (Z)-2-methylbut-2-enoate)
24399-45-9 structure
Product Name:[(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexahydro-1aH-naphtho[1,2-b]oxiren-7-yl] (Z)-2-methylbut-2-enoate
Numéro CAS:24399-45-9
Le MF:C25H36O5
Mégawatts:416.55034828186
CID:257443
Update Time:2024-02-29
[(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexahydro-1aH-naphtho[1,2-b]oxiren-7-yl] (Z)-2-methylbut-2-enoate Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Butenoic acid,2-methyl-,(1aS,3aS,4R,5R,7R,7aS,7bR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]decahydro-4,5,7a,7b-tetramethylnaphth[1,2-b]oxiren-7-ylester, (2Z)-
- (Z)-2-Methyl-2-butenoic acid [(1aS,3aα)-4α-[2-(2,5-dihydro-5-oxofuran-3-yl)ethyl]decahydro-4,5α,7aα,7bα-tetramethylnaphtho[1,2-b]oxirene-7β-yl] ester
- 2-Butenoic acid,2-methyl-,(1aS,3aS,4R,5R,7R,7aS,7bR)-4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]decahydro-4,5,7a,7b-tetramethyln
- 17,18-Dinor-8bH-labd-13-en-15-oic acid,3,4-epoxy-6b,16-dihydroxy-5,9-dimethyl-, g-lactone, 2-methylcrotonate, (Z)-(8CI)
- 2-Butenoic acid, 2-methyl-,4-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]decahydro-4,5,7a,7b-tetramethylnaphth[1,2-b]oxiren-7-ylester, [1aS-[1aa,3aa,4a,5a,7b(Z),7aa,7ba]]-
- Crotonic acid, 2-methyl-, ester with 3,4-epoxy-6b,16-dihydroxy-5,9-dimethyl-17,19-dinor-8bH-labd-13-en-15-oic acid g-lactone, (Z)- (8CI)
- Elongatolide E
- CSSGXDLJYUSHNP-ZSPJBMEVSA-
- [(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexa
- [(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexahydro-1aH-naphtho[1,2-b]oxiren-7-yl] (Z)-2-methylbut-2-enoate
-
- Piscine à noyau: 1S/C25H36O5/c1-7-15(2)22(27)29-20-12-16(3)23(4,11-10-17-13-21(26)28-14-17)18-8-9-19-25(6,30-19)24(18,20)5/h7,13,16,18-20H,8-12,14H2,1-6H3/b15-7-/t16-,18+,19+,20-,23-,24+,25+/m1/s1
- La clé Inchi: CSSGXDLJYUSHNP-ZSPJBMEVSA-N
- Sourire: O1[C@H]2CC[C@H]3[C@](C)(CCC4=CC(=O)OC4)[C@H](C)C[C@H]([C@@]3(C)[C@@]12C)OC(/C(=C\C)/C)=O
Propriétés calculées
- Qualité précise: 416.256
- Masse isotopique unique: 416.256
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 6
- Complexité: 812
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 7
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 65.099
[(1As,3aS,4R,5R,7R,7aS,7bR)-4,5,7a,7b-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,3a,5,6,7-hexahydro-1aH-naphtho[1,2-b]oxiren-7-yl] (Z)-2-methylbut-2-enoate Littérature connexe
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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